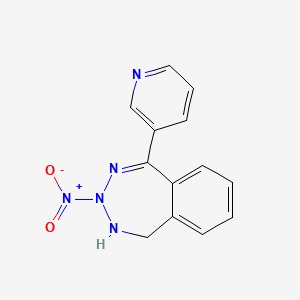

![molecular formula C16H23NO3 B5549709 1-[(3,4-dimethoxyphenyl)acetyl]azepane](/img/structure/B5549709.png)

1-[(3,4-dimethoxyphenyl)acetyl]azepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to 1-[(3,4-dimethoxyphenyl)acetyl]azepane involves complex intramolecular transacetalization, showcasing the versatility of polyhydroxy acetals in forming conformationally-restricted structures. For example, the synthesis of conformationally-restricted 1,3-dioxanes with phenyl moieties suggests analogous strategies could be applied for 1-[(3,4-dimethoxyphenyl)acetyl]azepane (Asare-Nkansah & Wünsch, 2016).

Molecular Structure Analysis

The crystal structures of derivatives related to 1-[(3,4-dimethoxyphenyl)acetyl]azepane, like butyrate and 1,3-dioxane derivatives, provide insight into the complex intermolecular interactions and the impact of substituents on the molecule's configuration. These studies highlight the importance of hydrogen bonding in stabilizing the molecular structure (Jebas et al., 2013).

Chemical Reactions and Properties

Computational and spectral studies on related azepine derivatives, such as IVA-9, a process-related impurity in the synthesis of cardiotonic drugs, reveal the intricate reaction pathways and structural properties of these compounds. These studies provide valuable insights into the chemical reactivity and potential transformations of 1-[(3,4-dimethoxyphenyl)acetyl]azepane (Kumar & Bhaskar, 2019).

Physical Properties Analysis

The synthesis and structural characterization of compounds similar to 1-[(3,4-dimethoxyphenyl)acetyl]azepane, such as azepine derivatives, demonstrate the influence of substituents on the compound's physical properties, including crystal packing and hydrogen bonding patterns. These properties are critical for understanding the behavior of 1-[(3,4-dimethoxyphenyl)acetyl]azepane in different environments and applications (Goller et al., 2020).

Chemical Properties Analysis

The chemical properties of 1-[(3,4-dimethoxyphenyl)acetyl]azepane can be inferred from studies on similar compounds, which showcase the effects of substituents on reactivity and stability. For instance, the stable di(1-azulenyl)phenylmethyl cations with dimethylamino substituents offer insights into the electron-donating effects and redox behavior, which could be relevant for understanding the chemical properties of 1-[(3,4-dimethoxyphenyl)acetyl]azepane (Ito et al., 1996).

科学的研究の応用

Synthesis and Chemical Properties

Conformationally-Restricted Compounds Synthesis : Research by Asare-Nkansah and Wünsch (2016) delved into synthesizing conformationally-restricted compounds, highlighting methods that could potentially apply to creating structures similar to 1-[(3,4-dimethoxyphenyl)acetyl]azepane. Their work focused on creating 1,3-dioxanes with axially-oriented phenyl moieties, emphasizing the intricate balance of intramolecular reactions required to achieve desired structural constraints (Asare-Nkansah & Wünsch, 2016).

Development of pH-Sensitive Dyes : Makedonski et al. (2004) synthesized new types of reactive azo dyes for fiber-optical pH measurements, introducing acetal bonding to attach dyes to polymer matrices. This technique could be relevant for functionalizing compounds like 1-[(3,4-dimethoxyphenyl)acetyl]azepane for sensor applications, demonstrating the compound's utility in developing pH-sensitive materials (Makedonski et al., 2004).

Corrosion Inhibition : A study by Chafiq et al. (2020) on spirocyclopropane derivatives for protecting mild steel in HCl environments could inform the use of 1-[(3,4-dimethoxyphenyl)acetyl]azepane in similar contexts. Their research emphasizes the importance of molecular structure in enhancing the adsorption and effectiveness of corrosion inhibitors (Chafiq et al., 2020).

Applications in Material Science and Catalysis

Glycosidase Inhibitors : Kalamkar et al. (2010) reported the synthesis of tri- and tetra-hydroxy seven-membered iminocyclitols as glycosidase inhibitors from d-(+)-glucurono-γ-lactone, indicating the potential of similar compounds in developing biochemical tools or therapeutics (Kalamkar et al., 2010).

Ionic Liquids : The creation of azepanium ionic liquids by Belhocine et al. (2011) explores the transformation of azepane into a new family of room temperature ionic liquids, suggesting possible applications of 1-[(3,4-dimethoxyphenyl)acetyl]azepane in creating novel solvent systems with enhanced properties (Belhocine et al., 2011).

Low Impact Acetalization Reactions : Azzena et al. (2015) used cyclopentyl methyl ether–NH4X as a novel solvent/catalyst system for acetalization reactions, pointing towards the utility of 1-[(3,4-dimethoxyphenyl)acetyl]azepane in green chemistry and sustainable synthesis processes (Azzena et al., 2015).

Safety and Hazards

将来の方向性

The future research directions for “1-[(3,4-dimethoxyphenyl)acetyl]azepane” could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or synthetic organic chemistry. Further studies could also focus on developing more efficient synthesis methods for this compound .

特性

IUPAC Name |

1-(azepan-1-yl)-2-(3,4-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-19-14-8-7-13(11-15(14)20-2)12-16(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVONCPZWAWRLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

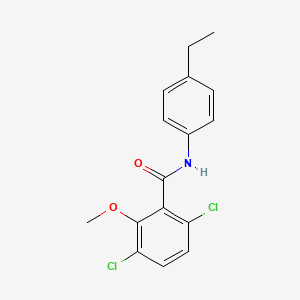

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

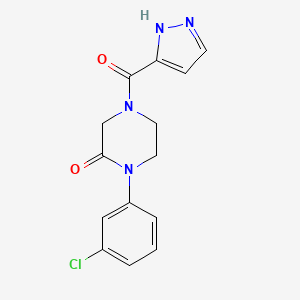

![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)

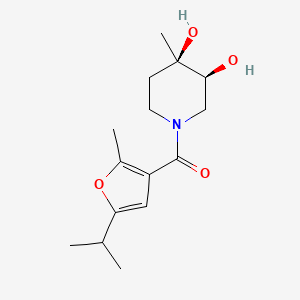

![1-(2-amino-2-oxoethyl)-N-{2-[4-(dimethylamino)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5549643.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)

![2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549668.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5549676.png)

![(4aS*,7aR*)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549687.png)

![7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549698.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)